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Compound of Interest

Compound Name:
3-(3-amino-1-piperidyl)-1H-

pyrazin-2-one

CAS No.: 1597062-59-3

Cat. No.: B1383403

Get Quote

Scientific Background & Rationale
The Target: SHP2 Allosteric Inhibition
SHP2 (PTPN11) is a critical node in the RAS/MAPK signaling pathway.[1] The discovery of

SHP099 (Novartis) revolutionized phosphatase targeting by stabilizing the auto-inhibited

"closed" conformation of SHP2 via an allosteric tunnel formed by the C-SH2, N-SH2, and PTP

domains.[2][3]

The Scaffold Strategy: Why Pyrazinones?
The standard SHP099 molecule features a 2-amino-3-(dichlorophenyl)-6-(piperidinyl)pyrazine

architecture. The starting material specified here, 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one,

presents a unique opportunity to synthesize regio-isomeric analogs.

Canonical SHP099: Hydrophobic head at C3, Hydrophilic tail at C6.

Target Analog (via this protocol): Hydrophilic tail at C3, Hydrophobic head at C6 (or C5).
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This "scaffold hopping" approach is critical for:

SAR Exploration: Probing the tolerance of the solvent-exposed region (C3 vs C6).

IP Novelty: Generating distinct chemotypes outside the primary patent scope.

Physicochemical Tuning: The pyrazinone intermediate allows for late-stage diversification of

the "head" group via cross-coupling before the final aromatization to the aminopyrazine.

Synthetic Workflow Visualization
The following flowchart outlines the critical path from the pyrazinone starting material to the

final SHP099 analog.
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Figure 1: Strategic workflow for converting the pyrazinone scaffold into bioactive SHP2

inhibitors. The pathway prioritizes regiocontrol and late-stage aromatization.
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Detailed Experimental Protocol
Phase 1: Protection & Activation (The "Anchor" Phase)
Objective: Isolate the reactive primary amine on the piperidine ring to prevent interference

during the halogenation and coupling steps.

Step 1: Boc-Protection
Reagents: Di-tert-butyl dicarbonate (Boc2O), Triethylamine (TEA), Dichloromethane (DCM).

Protocol:

Dissolve 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one (1.0 eq) in DCM (10 mL/g).

Add TEA (1.5 eq) followed by Boc2O (1.1 eq) at 0°C.

Warm to Room Temperature (RT) and stir for 4 hours.

Validation: Monitor by LCMS. Look for mass shift of +100 Da.

Workup: Wash with 0.1M HCl, brine, dry over Na2SO4, and concentrate.

Step 2: Regioselective Bromination
Rationale: Pyrazin-2-ones undergo electrophilic aromatic substitution. With the electron-

donating piperidine at C3, bromination with NBS typically favors the C6 position (para to the

activating piperidine nitrogen) or C5. Careful temperature control is required to favor the C6

isomer, which mimics the linear geometry of SHP099.

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN).

Protocol:

Dissolve the N-Boc intermediate in ACN (15 mL/g).

Cool to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Crucial: Rapid addition

leads to di-bromination.

Stir at 0°C for 2 hours.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1383403/docs?utm_src=pdf-body#application-note-strategic-synthesis-of-shp099-analogs-via-pyrazinone-scaffolds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1383403?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Checkpoint: 1H NMR should show the disappearance of one aromatic proton. The

remaining proton singlet indicates C5-H (if C6 is brominated).

Purification: Silica gel chromatography (0-5% MeOH in DCM).

Phase 2: Installing the "Warhead" (The Coupling Phase)
Objective: Install the hydrophobic "head" group (typically 2,3-dichlorophenyl or similar) that

binds in the SHP2 allosteric tunnel.

Step 3: Suzuki-Miyaura Cross-Coupling
Reagents: (2,3-dichlorophenyl)boronic acid (or analog), Pd(dppf)Cl2·DCM (5 mol%), K2CO3

(2.0 M aq), 1,4-Dioxane.

Protocol:

Combine the bromo-pyrazinone intermediate (1.0 eq) and boronic acid (1.2 eq) in

Dioxane/Water (4:1).

Degas with Nitrogen for 10 minutes.

Add Pd catalyst and heat to 90°C for 6-12 hours.

Self-Validating Step: LCMS must show the characteristic isotope pattern of the dichloro-

adduct (M, M+2, M+4).

Workup: Filter through Celite, extract with EtOAc, and purify via flash chromatography.

Phase 3: Core Transformation (The "Aromatization"
Phase)
Objective: Convert the pyrazinone (lactam) into the amino-pyrazine (SHP099 core

functionality). This restores the critical H-bond donor/acceptor motif required for Glu250/Arg111

interaction in the SHP2 pocket.

Step 4: Chlorination & Amination
Reagents: Phosphorus Oxychloride (POCl3), NH3 (in MeOH or iPrOH).
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Protocol:

Chlorination: Dissolve the Suzuki product in POCl3 (neat, 5-10 volumes). Heat to 80°C for

2 hours.

Safety: This generates HCl gas. Use a scrubber.

Result: Conversion of C=O to C-Cl.

Workup: Carefully quench into ice-water/NH4OH. Extract immediately with DCM.

Amination: Dissolve the crude chloro-pyrazine in 7N NH3 in MeOH.

Seal in a pressure tube and heat to 80-100°C for 12 hours.

Result: Displacement of Cl by NH2.

Step 5: Global Deprotection
Protocol: Treat the crude amine with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour to

remove the Boc group.

Final Isolation: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Summary & Troubleshooting
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Parameter Specification / Target Troubleshooting Note

SM Purity >98% (LCMS)

Impurities in the pyrazinone

SM often lead to inseparable

regioisomers after bromination.

Bromination Yield 65-75%

If di-bromination occurs, lower

temp to -10°C and reduce NBS

to 0.95 eq.

Suzuki Conversion >90%

If de-bromination

(protodehalogenation) is

observed, switch catalyst to

Pd(PPh3)4.

Final Appearance White/Off-white solid

Colored impurities often

indicate residual Palladium;

use a scavenger resin (e.g.,

QuadraPure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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